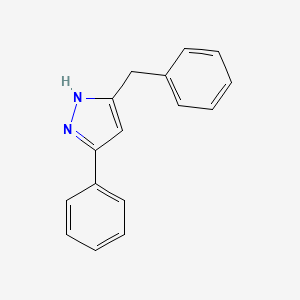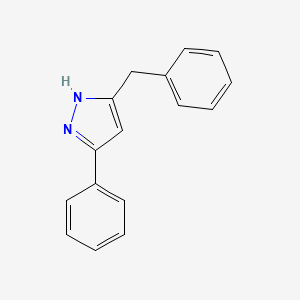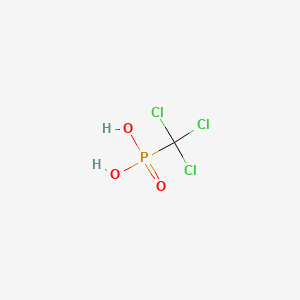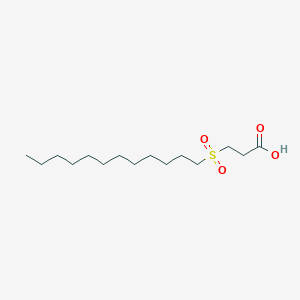
n-(2-Bromo-3-phenylpropanoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-3-phenylpropanoyl)glycine is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of glycine, where the amino group is substituted with a 2-bromo-3-phenylpropanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-phenylpropanoyl)glycine typically involves the acylation of glycine with 2-bromo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be common in industrial settings .
化学反応の分析
Types of Reactions
N-(2-Bromo-3-phenylpropanoyl)glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-azido-3-phenylpropanoyl)glycine or N-(2-thiocyanato-3-phenylpropanoyl)glycine.
Oxidation: Formation of N-(2-bromo-3-(4-hydroxyphenyl)propanoyl)glycine.
Reduction: Formation of N-(2-bromo-3-phenylpropanol)glycine.
科学的研究の応用
N-(2-Bromo-3-phenylpropanoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Bromo-3-phenylpropanoyl)glycine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function. The glycine moiety can interact with glycine receptors or transporters, modulating their activity .
類似化合物との比較
Similar Compounds
- N-(3-Phenylpropionyl)glycine
- N-(2-Phenylacetyl)glycine
- N-(3-Methylcrotonyl)glycine
- N-Isovalerylglycine
- N-Cinnamoylglycine
Uniqueness
N-(2-Bromo-3-phenylpropanoyl)glycine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the combination of the phenyl ring and the glycine moiety provides a versatile scaffold for further functionalization and study .
特性
CAS番号 |
52574-75-1 |
|---|---|
分子式 |
C11H12BrNO3 |
分子量 |
286.12 g/mol |
IUPAC名 |
2-[(2-bromo-3-phenylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15) |
InChIキー |
FESBQYCWHVWWCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)




![5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964884.png)


![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)


![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)
![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)
